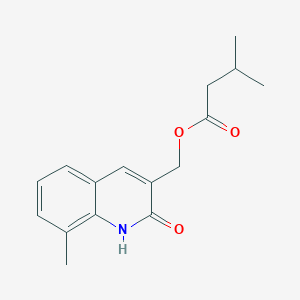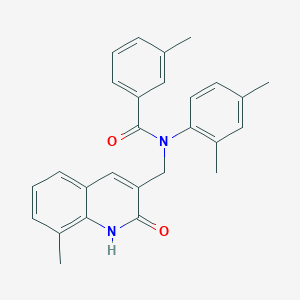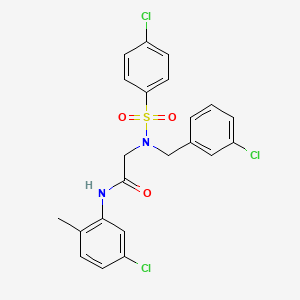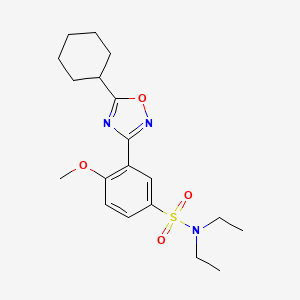
2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of a phenoxy group attached to an acetic acid moiety, with a cyclopentylsulfamoyl substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of phenol with chloroacetic acid in the presence of a base to form phenoxyacetic acid.
Sulfamoylation: The phenoxyacetic acid is then reacted with cyclopentylamine and a sulfonyl chloride (such as chlorosulfonic acid) to introduce the cyclopentylsulfamoyl group onto the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. The use of automated systems and advanced purification techniques would ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentylsulfamoyl group may enhance binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(N-cyclopropylsulfamoyl)phenoxy)acetic acid
- 2-(4-(N-methylsulfamoyl)phenoxy)acetic acid
- 2-(4-(N-ethylsulfamoyl)phenoxy)acetic acid
Uniqueness
2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid is unique due to the presence of the cyclopentylsulfamoyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with enhanced activity and selectivity.
Properties
CAS No. |
1094528-88-7 |
|---|---|
InChI Key |
MSCBUPLAWLNJPO-XOIICWPPNA-N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide](/img/structure/B7698082.png)
![N-cyclohexyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B7698103.png)
![N-benzyl-N-methyl-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide](/img/structure/B7698104.png)
![3,4,5-triethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698110.png)
![N-(2,4-dichlorobenzyl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B7698112.png)

![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B7698133.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dimethylphenyl)butanamide](/img/structure/B7698150.png)
![N-(2-methylpropyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7698153.png)
![1-benzyl-2-[4-(benzyloxy)phenyl]-3-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)imidazolidin-4-one](/img/structure/B7698162.png)
![N-(4-acetylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7698170.png)
